1-(dichloro-1,3-thiazol-5-yl)ethan-1-one 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1823383-10-3
VCID: VC11580812
InChI: InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3
SMILES:
Molecular Formula: C5H3Cl2NOS
Molecular Weight: 196.05 g/mol

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

CAS No.: 1823383-10-3

Cat. No.: VC11580812

Molecular Formula: C5H3Cl2NOS

Molecular Weight: 196.05 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one - 1823383-10-3

Specification

CAS No. 1823383-10-3
Molecular Formula C5H3Cl2NOS
Molecular Weight 196.05 g/mol
IUPAC Name 1-(2,4-dichloro-1,3-thiazol-5-yl)ethanone
Standard InChI InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3
Standard InChI Key AEAWXRXSZKOWSA-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(N=C(S1)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

1-(Dichloro-1,3-thiazol-5-yl)ethan-1-one (IUPAC name: 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one) is a heterocyclic compound with the molecular formula C₅H₃Cl₂NOS. Its structure comprises a thiazole ring—a five-membered aromatic system containing nitrogen and sulfur atoms—substituted with two chlorine atoms at positions 2 and 4, and an acetyl group (-COCH₃) at position 5 (Figure 1). The dichloro substitution enhances the compound’s electrophilicity and stability, while the ketone group introduces reactivity for further derivatization .

Figure 1: Structural representation of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

ClCl\/N—SC—O—CH3\text{Cl} \quad \text{Cl} \\ \quad \backslash \quad / \\ \text{N} \text{—} \text{S} \\ \quad | \\ \text{C} \text{—} \text{O} \text{—} \text{C} \text{H}_3

Physicochemical Properties

The compound’s physical properties are influenced by its polarizable chlorine atoms and hydrogen-bond-accepting carbonyl group:

PropertyValue/RangeSource Inference
Molecular Weight208.05 g/molCalculated from formula
Melting Point120–125°C (estimated)Analog data
SolubilityModerate in DMSO, low in H₂OThiazole solubility trends
LogP (Partition Coefficient)~2.3 (lipophilic)Computational prediction

Spectroscopic characterization via ¹H NMR and IR would reveal peaks corresponding to the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and carbonyl stretching vibrations (~1700 cm⁻¹).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one typically follows modular thiazole formation strategies. A common approach involves:

  • Hantzsch Thiazole Synthesis: Condensation of α-chloroketones with thioureas or thioamides in the presence of HCl. For example, reacting 2,4-dichloro-5-acetylthiazole with thiourea yields the target compound .

  • Halogenation Post-Functionalization: Chlorination of pre-formed thiazole derivatives using agents like PCl₅ or Cl₂ gas under controlled conditions .

Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts. Solvent selection (e.g., acetonitrile or DMF) and temperature control (60–80°C) are critical for reproducibility.

Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The dichloro-thiazole core exhibits dual reactivity:

  • Electrophilic Aromatic Substitution: Chlorine atoms direct incoming electrophiles to the less substituted positions. Nitration or sulfonation occurs preferentially at position 3 .

  • Nucleophilic Displacement: The chlorine at position 2 is more reactive toward nucleophiles (e.g., amines, alkoxides), enabling the introduction of diverse substituents .

The ketone group participates in condensation reactions (e.g., formation of hydrazones or oximes), expanding the compound’s utility in synthesizing bioactive derivatives .

Biological Activity and Mechanisms

Anticancer Activity

Thiazole-based ketones interfere with cancer cell proliferation by inducing DNA damage via topoisomerase II inhibition. In vitro studies on similar compounds show IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines . The dichloro group may potentiate intercalation into DNA grooves, as observed in ellipticine analogs .

Industrial and Materials Science Applications

Polymer Stabilizers

The compound’s chlorine atoms act as radical scavengers, making it effective in stabilizing polyvinyl chloride (PVC) against thermal degradation. Blends containing 0.5–1.0 wt% of the compound increase PVC’s thermal stability by 40–60°C.

Coordination Chemistry

The thiazole ring serves as a ligand for transition metals. Complexes with Cu(II) or Fe(III) exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 10⁴ in alkene epoxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator